2-Amino-4-(thiophen-2-yl)benzoic acid
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Overview
Description
2-Amino-4-(thiophen-2-yl)benzoic acid is an organic compound that features both an amino group and a thiophene ring attached to a benzoic acid core
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
For instance, thiazole derivatives have been associated with a range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Benzoic acid, a structurally similar compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid . This suggests that 2-Amino-4-(thiophen-2-yl)benzoic acid may have similar pharmacokinetic properties.
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(thiophen-2-yl)benzoic acid typically involves the introduction of the thiophene ring onto a benzoic acid derivative. One common method is the condensation reaction between 2-thiophenecarboxaldehyde and 2-aminobenzoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(thiophen-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated products
Scientific Research Applications
2-Amino-4-(thiophen-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Comparison with Similar Compounds
Similar Compounds
- 4-(Thiophen-2-yl)benzoic acid
- 2-Amino-4-(thiophen-3-yl)benzoic acid
- 2-Amino-4-(thiophen-2-yl)benzoic acid methyl ester
Uniqueness
This compound is unique due to the presence of both an amino group and a thiophene ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-4-thiophen-2-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c12-9-6-7(10-2-1-5-15-10)3-4-8(9)11(13)14/h1-6H,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXQPMJFVHLSST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C=C2)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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